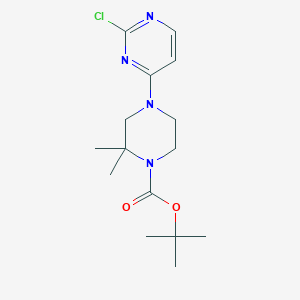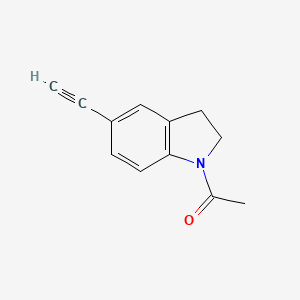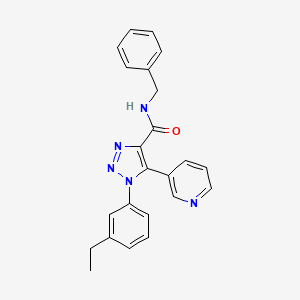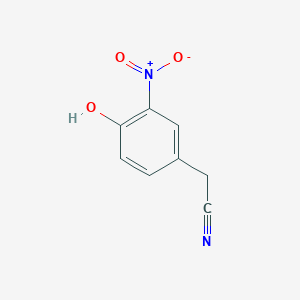
carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine: is a complex organic compound that features a morpholine ring attached to a cyclohexyl group, which is further connected to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine typically involves multiple steps, starting with the preparation of the morpholine ring. This can be achieved through the reaction of diethanolamine with sulfuric acid, followed by cyclization. The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile. The final step involves the attachment of the methylamine group through reductive amination, using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine: can be compared with other similar compounds, such as:
Morpholine derivatives: These compounds share the morpholine ring structure but differ in their substituents and overall properties.
Cyclohexylamines: Compounds with a cyclohexyl group attached to an amine, which may have different functional groups compared to the target compound.
Methylamine derivatives: These compounds contain a methylamine group but vary in their additional substituents and chemical behavior.
The uniqueness of This compound
Propriétés
IUPAC Name |
carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.CH2O3/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13;2-1(3)4/h1-10,12H2;(H2,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMDPEQZPZAGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)N2CCOCC2.C(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methoxy-3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine](/img/structure/B2720704.png)

![N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2720707.png)

![1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-methoxyphenyl)azepane](/img/structure/B2720709.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2720712.png)
![N-(5-chloro-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2720713.png)
